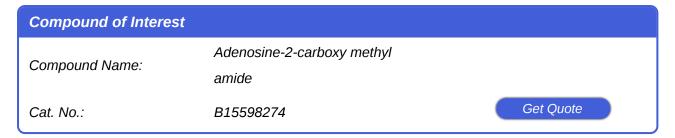


An In-depth Technical Guide to Adenosine Analogs: Structural and Functional Analysis

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Adenosine-2-carboxy methyl amide" as specified in the topic does not correspond to a readily identifiable or well-documented chemical entity in the scientific literature. This guide therefore provides a comprehensive analysis of a closely related and extensively studied adenosine derivative, 2'-C-Methyladenosine, as well as other relevant adenosine receptor agonists, to fulfill the core requirements of the user request.

Introduction

Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention in conditions ranging from cardiovascular disease to inflammation and neurodegenerative disorders. This technical guide focuses on the structural and functional analysis of key adenosine analogs, with a primary focus on 2'-C-Methyladenosine, and supplemental information on potent adenosine receptor agonists such as NECA, CGS-21680, and Regadenoson.

Structural Analysis

The crystal structures of adenosine receptors, particularly the A2A subtype, in complex with various agonists have provided invaluable insights into the molecular basis of ligand



recognition and receptor activation.

The binding of adenosine and its analogs to the A2A receptor involves key interactions within the transmembrane helices. The adenine core of the ligands typically binds in a similar fashion to inverse agonists, while the ribose moiety forms crucial hydrogen bonds. Specifically, the hydroxyl groups at the C2' and C3' positions of the ribose in adenosine interact with Ser277 and His278.[1] These interactions are thought to be pivotal for receptor activation.

In agonist-bound structures, an outward tilt and rotation of the cytoplasmic half of helix VI and a movement of helix V are observed, which are characteristic changes associated with the active state of G protein-coupled receptors.[2]

Functional Analysis: Mechanism of Action

The functional consequences of adenosine receptor activation are diverse and subtypespecific. This section will explore the mechanisms of action of selected adenosine analogs.

2'-C-Methyladenosine: An Inhibitor of Viral Replication

2'-C-Methyladenosine is a nucleoside analog that has demonstrated potent inhibitory activity against the replication of several RNA viruses, most notably the Hepatitis C virus (HCV).[3][4] [5]

Mechanism of Action: 2'-C-Methyladenosine is intracellularly converted to its triphosphate form, which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), such as the NS5B protein in HCV.[3][5] This inhibition ultimately terminates viral RNA replication.[6] However, its therapeutic potential is limited by its susceptibility to enzymatic degradation by adenosine deaminase and limited oral bioavailability.[4][5] Prodrug strategies have been explored to overcome these limitations.[5][7]

CGS-21680: A Selective Adenosine A2A Receptor Agonist

CGS-21680 is a potent and selective agonist for the adenosine A2A receptor.[8][9][10] Its activation of the A2A receptor leads to a variety of downstream effects.



Signaling Pathway: Activation of the A2A receptor by CGS-21680 typically involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[11][12] This pathway is central to the vasodilatory and anti-inflammatory effects of A2A receptor agonists.[13]

Regadenoson: A Coronary Vasodilator

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[11][14][15][16]

Mechanism of Action: By selectively activating A2A receptors on the smooth muscle cells of coronary arteries, Regadenoson induces vasodilation and increases coronary blood flow.[11] [12] This mimics the effect of exercise on the heart, allowing for the detection of coronary artery disease.[12][15] It has a rapid onset and a short duration of action.[14]

Quantitative Data

The following tables summarize key quantitative data for the discussed adenosine analogs.



Compound	Target	Assay Type	Value	Organism	Reference
2'-C- Methyladeno sine	HCV Replication	IC50	0.3 μΜ	Human (Huh- 7 cells)	[3]
L. guyanensis Growth	EC50	3 μΜ	-	[3]	
NECA	Human A3 Receptor	Ki	6.2 nM	Human	[17]
Human A1 Receptor	Ki	14 nM	Human	[17]	
Human A2A Receptor	Ki	20 nM	Human	[17]	
Human A2B Receptor	EC50	2.4 μΜ	Human	[17]	
CGS-21680	Adenosine A2 Receptor	IC50	22 nM	Rat (brain tissue)	[8]
Adenosine A2 Receptor	Kd	15.5 nM	-	[8]	
Adenosine A2A Receptor	Ki	27 nM	-	[9]	
cAMP Formation	EC50	110 nM	Rat (striatal slices)	[8]	
Regadenoso n	Biological Half-life	-	2-3 minutes	-	[14]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the structural and functional analysis of adenosine analogs.



X-Ray Crystallography of Agonist-Bound A2A Receptor

Objective: To determine the three-dimensional structure of the adenosine A2A receptor in complex with an agonist.

Methodology:

- Protein Expression and Purification: A thermostabilized version of the human A2A receptor (e.g., A2A-T4L or A2A-GL31) is expressed in insect or mammalian cells and purified using affinity chromatography.[18]
- Complex Formation: The purified receptor is incubated with a high concentration of the agonist (e.g., NECA, UK-432097) to ensure saturation of the binding pocket.[2][18]
- Crystallization: The receptor-agonist complex is subjected to crystallization screening using vapor diffusion techniques to obtain well-ordered crystals.
- Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement or other phasing methods and refined.[2][18]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

- Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype are prepared from cultured cells or tissues.
- Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]CGS-21680 for A2A) and varying concentrations of the unlabeled test compound.
- Separation and Counting: The bound and free radioligand are separated by rapid filtration.
 The amount of radioactivity bound to the membranes is quantified using a scintillation counter.



• Data Analysis: The data are fitted to a one-site or two-site binding model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Formation Assay

Objective: To measure the functional activity of an agonist by quantifying its ability to stimulate cAMP production.

Methodology:

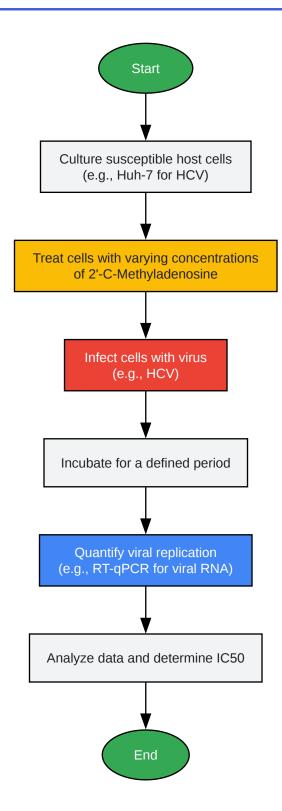
- Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured.
- Agonist Stimulation: The cells are treated with varying concentrations of the test agonist for a defined period.
- Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a timeresolved fluorescence resonance energy transfer (TR-FRET) based assay.
- Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.[8]

Visualizations Signaling Pathway of A2A Adenosine Receptor Agonists

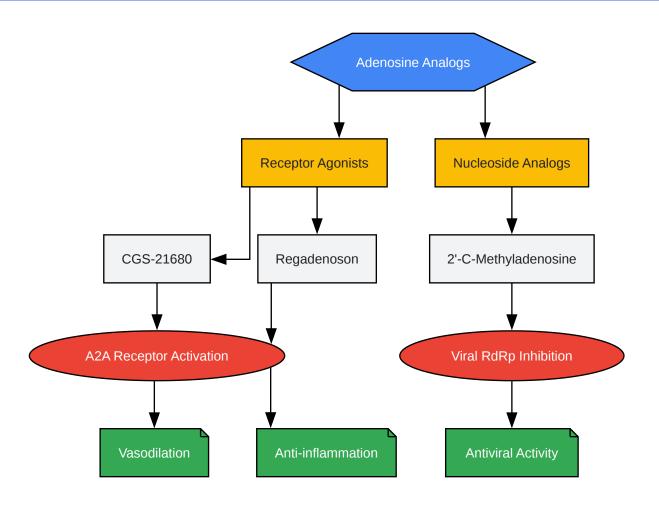












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